![molecular formula C11H13NOS B7513922 N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide](/img/structure/B7513922.png)
N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide, commonly known as DTCA, is a thiochromene derivative that has been studied for its potential therapeutic properties. This compound has gained attention due to its ability to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
DTCA is believed to exert its therapeutic effects through the modulation of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. DTCA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DTCA has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DTCA has also been shown to reduce the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using DTCA in lab experiments is its relatively simple synthesis method. DTCA is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using DTCA is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on DTCA. One area of interest is the development of DTCA-based therapies for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Another area of interest is the further elucidation of the mechanisms by which DTCA exerts its therapeutic effects, which could lead to the development of more targeted therapies. Additionally, the development of more efficient synthesis methods for DTCA could make it more accessible for research and clinical use.
Synthesis Methods
DTCA can be synthesized through a multistep process starting from 2-hydroxybenzaldehyde and thiourea. The synthesis involves the condensation of these two compounds to form a Schiff base, which is then reduced to the corresponding thiochromene. The final step involves the acetylation of the thiochromene to form DTCA.
Scientific Research Applications
DTCA has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities in vitro and in vivo. DTCA has also been studied for its neuroprotective effects and its ability to modulate the activity of certain enzymes and receptors in the body.
properties
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNCBCYPWNFXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.